3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene
Overview
Description
3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene, also known by other names such as N-Succinimidyl 4-[4-(Dimethylamino)phenylazo]benzoate , is a chemical compound with the molecular formula C₁₉H₁₈N₄O₄ and a molecular weight of 366.38 g/mol . It exists as a solid and exhibits a pale yellow to reddish-brown color in its powder or crystalline form . Let’s explore further.
Molecular Structure Analysis
The molecular structure of 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is crucial for understanding its properties and reactivity. Unfortunately, the X-ray crystal structure data is not readily accessible in the available sources. Researchers interested in this compound should explore relevant scientific papers for detailed structural insights .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial and Antifungal Properties
Swarnkar, Ameta, and Vyas (2014) conducted a study on the synthesis of N, N-dimethylaniline containing pyrazole derivatives using 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones). The compounds were tested for their antibacterial and antifungal activities, demonstrating their potential use in antimicrobial applications (Swarnkar, Ameta, & Vyas, 2014).
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a series of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antimicrobial activity against various bacteria and fungi. The study highlighted the interesting antimicrobial activity of these compounds, emphasizing their potential in medical research (Ghorab et al., 2017).
Chemical Synthesis and Characterization
Rheiner and Brossi (1962) investigated the Hofmann exhaustive methylation of an analgesic, leading to the synthesis of 1-dimethylamino-1-(2′-vinyl-4′,5′-dimethoxy-phenyl)-3-(p-chloro-phenyl)-propane, a compound related to 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene. The study contributes to the understanding of chemical synthesis and the characterization of such compounds (Rheiner & Brossi, 1962).
Kurian, Sadaphale, Paliwal, Pandey, and Bagade (2013) synthesized an azine compound using microwave irradiation technique and conducted crystallographic studies. The research provides valuable information on the structural characteristics of compounds related to 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene (Kurian et al., 2013).
Sensing and Capture Applications
Vishnoi, Sen, Patwari, and Murugavel (2015) synthesized a fluorescent chemo-sensor that exhibited highly selective and remarkable fluorescence quenching in the presence of picric acid. The sensor's selectivity and interactions in the solid state were studied in detail, showing the compound's potential in selective sensing and capture applications (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Khan, Asiri, and Al-Thaqafy (2016) studied the optical properties and fluorescence quenching of a biologically active dye, demonstrating its use as a probe to determine the critical micelle concentration (CMC) of surfactants. The study provides insights into the dye's interaction with micelles and its potential applications in determining surfactant concentrations (Khan, Asiri, & Al-Thaqafy, 2016).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-(2-methylprop-2-enyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)9-11-5-7-12(8-6-11)13(3)4/h5-8H,1,9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYIZIMLQKRMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641211 | |
Record name | N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene | |
CAS RN |
53483-18-4 | |
Record name | N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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